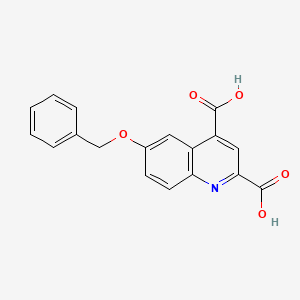
6-(Benzyloxy)quinoline-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)quinoline-2,4-dicarboxylic acid is a chemical compound with the molecular formula C18H13NO5 . It is a type of quinoline-2,4-dicarboxylic acid (QDC), which have been synthesized and tested as inhibitors against the glutamate vesicular transport (GVT) protein .
Synthesis Analysis
The synthesis of quinoline-2,4-dicarboxylic acids, including this compound, has been achieved through a modified Doebner-von Miller pathway . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a benzyloxy group at the 6-position and carboxylic acid groups at the 2- and 4-positions .Chemical Reactions Analysis
Quinoline-2,4-dicarboxylic acids, including this compound, have been found to be active as inhibitors, with the most potent QDC’s found to contain halogens at the 6-/8-position, a hydroxyl at the 8-position, or a tethered aromatic moiety at the 6- or 7-position of the quinoline .Wissenschaftliche Forschungsanwendungen
Electrochemical Properties
- A study focused on a quinoxaline carboxylic acid derivative related to 6-(Benzyloxy)quinoline-2,4-dicarboxylic acid, exploring its redox behavior at different pH levels. This research could inform the understanding of electrochemical properties of similar compounds (Shah et al., 2014).
Solvate Formation
- Investigations into different solvates of isomeric dicarboxylic acids with quinoline revealed insights into hydrogen bond interactions and encapsulation processes in these solvates, which could be applicable to this compound (Singh & Baruah, 2009).
Synthesis of Novel Derivatives
- Research on the synthesis of novel fluorine-bearing quinoline-4-carboxylic acids demonstrates the potential for creating derivatives of this compound with various functional groups, expanding its application possibilities (Makki et al., 2012).
Anticancer Activity
- A study on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which are structurally related to this compound, showed significant anticancer activity, suggesting potential therapeutic applications of similar compounds (Bhatt et al., 2015).
Photophysical Properties
- Research on azole-quinoline based fluorophores, including derivatives of quinoline carboxylic acids, provides insights into their photophysical behaviors, which could be relevant for the study of this compound (Padalkar & Sekar, 2014).
Conformational Stability
- A crystallographic study on salts of dicarboxylic acids with quinoline examined conformational stability and deprotonation, shedding light on the structural properties of related quinoline dicarboxylic acids (Barooah et al., 2008).
Synthesis of Pyranoquinolines
- Investigations into the synthesis of pyranoquinoline derivatives from quinoline dicarboxylic acids reveal methods potentially applicable to this compound, expanding its synthetic applications (Elagamey et al., 2012).
Antiallergic Potential
- A study on pyranoquinoline dicarboxylic acids, closely related to this compound, demonstrated potential for topical treatment of asthma, highlighting therapeutic applications (Cairns et al., 1985).
Wirkmechanismus
While the specific mechanism of action for 6-(Benzyloxy)quinoline-2,4-dicarboxylic acid is not mentioned in the retrieved papers, quinoline derivatives are known to interact with bacterial type II topoisomerases, gyrase and topoisomerase IV . These enzymes play essential roles in most nucleic acid processes, help control levels of DNA under- and overwinding, and remove knots and tangles from the bacterial chromosome .
Eigenschaften
IUPAC Name |
6-phenylmethoxyquinoline-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17(21)14-9-16(18(22)23)19-15-7-6-12(8-13(14)15)24-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYZHPKNCIDPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

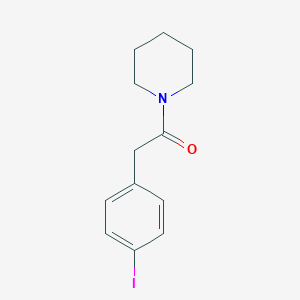
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2634954.png)
![3-[(2,5-difluorophenyl)carbamoyl]propanoic Acid](/img/structure/B2634955.png)
![(5-Chloro-2-methoxyphenyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2634956.png)
![methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2634957.png)
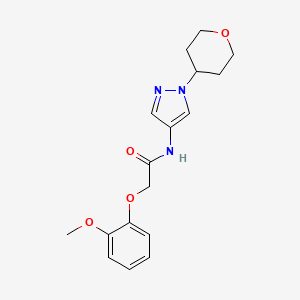
![2-[6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2634961.png)

![N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2634964.png)
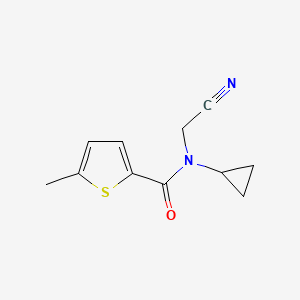
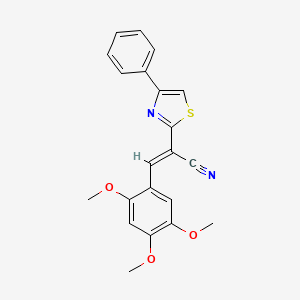
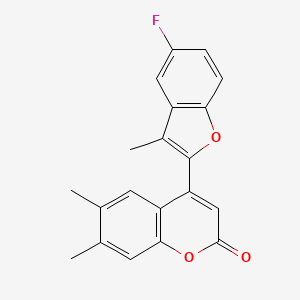
![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2634975.png)
![Tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2634976.png)